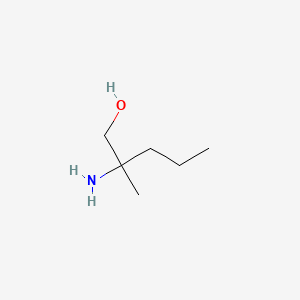

2-Amino-2-methylpentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNFARHWKXXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Methylpentan 1 Ol and Its Stereoisomers

Conventional Laboratory Synthesis Approaches

Conventional laboratory syntheses of 2-amino-2-methylpentan-1-ol typically focus on the construction of the racemic mixture, where both enantiomers are produced in equal amounts. These methods prioritize accessibility of starting materials and straightforward reaction sequences.

One of the most common routes begins with the corresponding nitro alcohol. The synthesis starts with 2-nitropentane (B3052827), which undergoes a Henry reaction (nitroaldol reaction) with formaldehyde. This reaction forms the intermediate 2-methyl-2-nitropentan-1-ol. Subsequent reduction of the nitro group to a primary amine yields the final product. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is a standard method for this transformation.

Another viable approach involves the Strecker synthesis or related pathways starting from 2-pentanone. The ketone can be converted to a cyanohydrin, followed by reduction of the nitrile and protection/deprotection steps to yield the amino alcohol. Alternatively, a Ritter-type reaction on a tertiary alcohol precursor could be envisioned, though this is often less direct.

| Method | Starting Material(s) | Key Intermediate(s) | Primary Reagents | Description |

|---|---|---|---|---|

| Nitro-Aldol Reduction | 2-Nitropentane, Formaldehyde | 2-Methyl-2-nitropentan-1-ol | Base (for Henry reaction), H₂, Raney Ni or Pd/C | A two-step process involving C-C bond formation followed by reduction of the nitro group. |

| From Ketone Precursor | 2-Pentanone | 2-Pentanone cyanohydrin | HCN/NaCN, LiAlH₄ or H₂/Catalyst | Conversion of a ketone to an aminonitrile, followed by reduction to the amino alcohol. |

Stereoselective and Enantioselective Synthesis Pathways

Producing a single enantiomer of this compound requires sophisticated asymmetric synthesis strategies that can control the three-dimensional arrangement of atoms. These methods are crucial for accessing optically pure compounds.

Asymmetric reduction involves the conversion of a prochiral ketone or imine into a chiral alcohol or amine with high enantioselectivity. For the synthesis of this compound, this could involve the asymmetric reduction of a precursor like 1-hydroxy-2-methylpentan-2-imine or a protected variant. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP), are employed to facilitate the stereoselective transfer of hydrogen.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable for asymmetric synthesis. sigmaaldrich.com

For this compound, an Evans oxazolidinone auxiliary could be used. The synthesis would begin by acylating the chiral auxiliary with pentanoyl chloride. The resulting imide can then undergo stereoselective α-methylation. The stereochemistry is directed by the chiral centers on the oxazolidinone ring. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the desired enantiomerically enriched amino alcohol. Other auxiliaries, such as those derived from pseudoephedrine, are also effective for controlling alkylation reactions to form chiral centers. researchgate.net

| Auxiliary Type | Example | Key Transformation Controlled | Typical Diastereomeric Excess |

|---|---|---|---|

| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | α-Alkylation of an acylated derivative | >95% |

| Amino Alcohols | (1S,2S)-(+)-Pseudoephedrine | α-Alkylation of derived amides | >90% |

| Sulfinamides | (R)-(+)-tert-Butanesulfinamide | Addition to derived imines | >95% |

Chemo-enzymatic synthesis combines chemical transformations with biocatalytic steps, leveraging the high stereoselectivity of enzymes. iupac.org Enzymes operate under mild conditions, often in aqueous media, and can provide access to enantiomerically pure products with very high efficiency. nih.govnih.gov

For this compound, an ω-transaminase (ω-TA) could be used to asymmetrically aminate a keto-alcohol precursor, such as 1-hydroxy-2-methyl-2-pentanone. These enzymes can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%. researchgate.net Alternatively, a dual-enzyme cascade could be employed where one enzyme (e.g., an alcohol dehydrogenase) reduces a ketone and another (e.g., an amine dehydrogenase) reductively aminates a different ketone on the same substrate, leading to bichiral amino alcohols. nih.gov Ketoreductases (KREDs) are another class of enzymes capable of the highly selective reduction of ketones to alcohols.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to align with these principles.

Biocatalysis : As discussed in the chemo-enzymatic section, using enzymes as catalysts is a cornerstone of green chemistry. It allows reactions to proceed under mild temperatures and pressures in water, reducing energy consumption and avoiding toxic organic solvents. iupac.orgresearchgate.net

Aqueous Media : Designing syntheses that can be performed in water is a key goal. Recent advances in visible-light photoredox catalysis have enabled reactions like the decarboxylative coupling of amino acids to carbonyl compounds to occur efficiently in water at room temperature. rsc.org

Renewable Feedstocks : A greener approach could involve starting from renewable biomass. For instance, the catalytic hydrogenation of α-amino acids to produce 1,2-amino alcohols presents a pathway from bio-derived starting materials. rsc.org

Solvent-Free Reactions : Techniques like "Grindstone Chemistry," which involve carrying out reactions by grinding solid reactants together, can eliminate the need for solvents entirely, significantly reducing waste. ijcmas.com

Scalable and Industrial Synthesis Considerations

The transition from a laboratory-scale synthesis to industrial production introduces new challenges, where cost, safety, efficiency, and throughput are paramount. While laboratory methods may use expensive reagents to achieve high selectivity, industrial processes must be economically viable.

The most common industrial route for analogous compounds like 2-amino-2-methyl-1-propanol (B13486) starts from the corresponding nitroalkane. google.com For this compound, this would involve the reaction of 2-nitropentane with formaldehyde, followed by catalytic hydrogenation. google.com This route is favored due to the relatively low cost of the starting materials. The hydrogenation step is typically performed in a batch or continuous reactor using a robust catalyst like Raney nickel under hydrogen pressure.

Key considerations for industrial scale-up include:

Raw Material Cost and Availability : Starting materials must be inexpensive and readily available in large quantities.

Process Safety : Handling nitroalkanes and high-pressure hydrogen requires specialized equipment and strict safety protocols.

Catalyst Efficiency and Lifetime : The chosen catalyst must be highly active, stable over many cycles, and easily separated from the product.

Purification : The final product must be purified to high standards (e.g., >99%), typically through fractional distillation, which requires significant energy input. google.com

Waste Management : The process should minimize waste streams, and any by-products must be handled and disposed of in an environmentally responsible manner.

| Consideration | Laboratory Scale Approach | Industrial Scale Approach |

|---|---|---|

| Starting Materials | Varied, often complex for stereoselectivity. | Low-cost, high-volume feedstocks (e.g., nitroalkanes). google.com |

| Reagents | Stoichiometric chiral reagents, expensive catalysts. | Catalytic amounts of robust, recyclable catalysts (e.g., Raney Ni). |

| Reaction Conditions | Often requires inert atmospheres, cryogenic temperatures. | Optimized for high throughput, often at elevated temperature/pressure. google.com |

| Primary Goal | High selectivity, proof of concept. | Low cost, high yield, safety, and scalability. |

Chemical Reactivity and Transformation Pathways of 2 Amino 2 Methylpentan 1 Ol

Reactivity of the Primary Amine Functional Group

The primary amine in 2-Amino-2-methylpentan-1-ol serves as a nucleophilic center, readily participating in a variety of chemical transformations. However, the presence of a neighboring quaternary carbon atom introduces considerable steric hindrance, which can modulate its reactivity compared to less hindered primary amines.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile in substitution reactions. However, direct alkylation of the amine is often challenging due to the steric bulk of the surrounding alkyl groups. Reactions with primary alkyl halides to form secondary amines can proceed, but may require forcing conditions and can be prone to low yields due to steric hindrance impeding the approach of the electrophile. The formation of quaternary ammonium (B1175870) salts through exhaustive alkylation is even more difficult for the same reasons.

Acylation and Sulfonylation Processes

Acylation of the primary amine group with acyl chlorides or anhydrides to form amides is a more favorable process. The reactivity of the amine as a nucleophile is generally sufficient to attack the electrophilic carbonyl carbon of the acylating agent. Similarly, sulfonylation, the reaction with sulfonyl chlorides to yield sulfonamides, is a common transformation for primary amines. While sterically hindered primary amines can be selectively acylated, the reaction conditions, such as the choice of solvent and the use of a non-nucleophilic base, are crucial to achieving good yields. youtube.comnih.gov

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Acetyl chloride | N-(1-hydroxy-2-methylpentan-2-yl)acetamide | Base (e.g., pyridine), inert solvent |

| This compound | Benzenesulfonyl chloride | N-(1-hydroxy-2-methylpentan-2-yl)benzenesulfonamide | Base (e.g., triethylamine), inert solvent |

Condensation Reactions Leading to Heterocycles

One of the most significant reaction pathways for this compound involves intramolecular condensation reactions to form heterocyclic compounds. A prime example is the synthesis of oxazolines. nih.govresearchgate.net This transformation can be achieved by reacting the amino alcohol with a carboxylic acid or its derivative. prepchem.com For instance, the reaction of 2-amino-2-methylpropanol, a close structural analog, with hexanoic acid at elevated temperatures yields 4,4-dimethyl-2-pentyl-2-oxazoline in good yield. prepchem.com This suggests that this compound would similarly react with carboxylic acids to form 4,4-dimethyl-4-propyl-2-substituted-oxazolines. The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization with the elimination of water.

Reactivity of the Primary Hydroxyl Functional Group

The primary hydroxyl group in this compound exhibits the typical reactivity of a sterically hindered primary alcohol. It can undergo esterification, etherification, and oxidation under appropriate conditions.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group can be accomplished by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. acs.orgacs.orgorganic-chemistry.orgchemguide.co.uk However, due to the neopentyl-like structure of the alcohol, which is known to be sterically hindered, these reactions may proceed at a slower rate compared to unhindered primary alcohols. rsc.org More efficient methods for the esterification of sterically hindered alcohols often employ coupling reagents to activate the carboxylic acid. researchgate.net

Etherification, such as in the Williamson ether synthesis, involves the reaction of the corresponding alkoxide with an alkyl halide. The formation of the alkoxide can be achieved by treating the alcohol with a strong base like sodium hydride. The subsequent SN2 reaction with a primary alkyl halide would yield the corresponding ether. The steric hindrance around the hydroxyl group can again influence the reaction rate.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Acetic acid | 2-amino-2-methylpentyl acetate | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Sodium hydride, then Methyl iodide | 2-amino-1-methoxy-2-methylpentane | Anhydrous solvent (e.g., THF) |

Selective Oxidation Pathways

The primary alcohol functional group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would favor the formation of the corresponding aldehyde, 2-amino-2-methylpentanal. quora.com The use of strong oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the carboxylic acid, 2-amino-2-methylpentanoic acid. chemguide.co.ukkhanacademy.org

A study on the atmospheric oxidation of the closely related 2-amino-2-methyl-1-propanol (B13486) found that the major gas-phase product is the corresponding aldehyde, 2-amino-2-methylpropanal. nih.gov This suggests that under certain oxidative conditions, the aldehyde is the more readily formed product. The presence of the amine group can influence the course of the oxidation, and in some cases, protection of the amine may be necessary to achieve the desired outcome. For instance, TEMPO-mediated oxidation systems have been shown to be effective for the selective oxidation of primary alcohols in the presence of amine functionalities. google.comacs.orgucsb.edusigmaaldrich.comorganic-chemistry.orgccsenet.org

| Reactant | Oxidizing Agent | Primary Product |

|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2-Amino-2-methylpentanal |

| This compound | Potassium permanganate (KMnO₄) | 2-Amino-2-methylpentanoic acid |

Intramolecular Cyclization and Derivatization Strategies

This compound, possessing both an amino and a hydroxyl group, is a versatile precursor for various chemical transformations. Its structure is particularly amenable to intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic compounds. Derivatization strategies primarily focus on reactions involving these two functional groups to create a range of valuable molecules.

One of the most significant intramolecular cyclization reactions for this compound is the formation of oxazolines. wikipedia.org This class of compounds is widely used as synthetic intermediates, chiral ligands in asymmetric catalysis, and as monomers for polymerization. wikipedia.orgmdpi.com The cyclization of a 2-amino alcohol like this compound typically proceeds by reaction with a suitable functional group such as a carboxylic acid, nitrile, or aldehyde. wikipedia.orgorganic-chemistry.org

The reaction with a nitrile, often catalyzed by zinc chloride (ZnCl₂) as first described by Witte and Seeliger, is a common method for preparing 2-substituted oxazolines. wikipedia.orgacs.org In the case of this compound, reaction with butyronitrile (B89842) would yield 4-methyl-4-propyl-2-ethyl-2-oxazoline. A general scheme for this type of reaction is the condensation with a nitrile to form a 2-substituted-2-oxazoline derivative. This process involves the nucleophilic attack of the hydroxyl group onto the nitrile carbon, activated by the catalyst, followed by cyclization and elimination of water.

Another well-established route is the reaction with carboxylic acids or their derivatives, such as acyl chlorides. wikipedia.orgmdpi.com This two-step process first involves the formation of an N-(2-hydroxyalkyl)amide intermediate, which then undergoes a subsequent cyclodehydration reaction to form the oxazoline (B21484) ring.

These cyclization reactions are pivotal in producing monomers for cationic ring-opening polymerization (CROP). researchgate.netnih.gov For instance, the derivative (RS)-2-propyl-4-methyl-2-oxazoline, synthesized from this compound, can be used to create polymers like poly(2-propyl-4-methyl-2-oxazoline) (pPrMeOx). acs.org These polymers are of interest due to their tunable properties, such as biocompatibility and thermoresponsiveness, making them suitable for biomedical applications. researchgate.netnih.gov

Derivatization is not limited to cyclization. The amino and hydroxyl groups can be independently or jointly modified. For example, acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) after esterification of the hydroxyl group is a common strategy in analytical chemistry for creating volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net

The key transformation pathways are summarized in the table below.

| Starting Material | Reagent/Catalyst | Product | Application/Significance |

| This compound | Carboxylic Acid / Acyl Chloride | N-(1-hydroxy-2-methylpentan-2-yl)amide | Intermediate in oxazoline synthesis |

| N-(1-hydroxy-2-methylpentan-2-yl)amide | Dehydrating Agent (e.g., H₂SO₄) | 2-Substituted-4-methyl-4-propyl-2-oxazoline | Monomer for polymers, chiral ligand |

| This compound | Nitrile (e.g., Acetonitrile) / Lewis Acid (e.g., ZnCl₂) | 2,4-Dimethyl-4-propyl-2-oxazoline | Direct synthesis of oxazolines |

| This compound | Aldehyde, then Oxidizing Agent | 2-Substituted-4-methyl-4-propyl-2-oxazoline | Alternative route to oxazolines |

Complexation Chemistry with Metal Ions and Coordination Behavior

The molecular structure of this compound, featuring a primary amino group (-NH₂) and a primary hydroxyl group (-OH) separated by two carbon atoms, makes it an effective chelating agent for various metal ions. It typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group. wikipedia.orgresearchgate.net This coordination results in the formation of a stable, five-membered chelate ring (M-N-C-C-O), a common and favored structure in coordination chemistry. wikipedia.orgscirp.org

The coordination behavior is analogous to that of simple amino acids like glycine (B1666218) or alanine, which also form stable five-membered rings with transition metals. researchgate.netjocpr.com The interaction involves the donation of lone pairs of electrons from the nitrogen and oxygen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The formation and stability of these metal complexes are often pH-dependent; deprotonation of the hydroxyl group and coordination of the amino group are favored under neutral to basic conditions. jocpr.commdpi.com

Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with amino alcohols. jocpr.comjocpr.comscirp.org The stoichiometry of these complexes is typically of the type [M(L)₂], where M is the metal ion and L is the deprotonated this compound ligand. In these complexes, the metal ion is coordinated to two ligand molecules, resulting in an octahedral or square planar geometry, depending on the metal ion and reaction conditions. wikipedia.orgscirp.org

Spectroscopic techniques are crucial for characterizing these metal complexes. In Infrared (IR) spectroscopy, coordination of the amino and hydroxyl groups to the metal ion is evidenced by shifts in the characteristic stretching frequencies. jocpr.comresearchgate.net For instance, the N-H stretching vibration of the amino group and the O-H stretching vibration of the hydroxyl group will shift or broaden upon complexation. Furthermore, new low-frequency bands corresponding to the M-N and M-O stretching vibrations can often be observed. researchgate.net

The table below summarizes the expected coordination behavior of this compound with representative metal ions.

| Metal Ion (Mⁿ⁺) | Expected Complex Stoichiometry (M:L) | Potential Geometry | Coordination Sites |

| Copper(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral | N (amino), O (hydroxyl) |

| Nickel(II) | 1:2, 1:3 | Octahedral | N (amino), O (hydroxyl) |

| Cobalt(II) | 1:2, 1:3 | Octahedral, Tetrahedral | N (amino), O (hydroxyl) |

| Zinc(II) | 1:2 | Tetrahedral | N (amino), O (hydroxyl) |

| Cadmium(II) | 1:2 | Tetrahedral | N (amino), O (hydroxyl) |

The study of these metal complexes is significant as they serve as models for understanding metal-ligand interactions in biological systems and have applications in catalysis and material science. jocpr.comjocpr.com

Applications of 2 Amino 2 Methylpentan 1 Ol in Advanced Organic Synthesis and Catalysis

Role as a Chiral Auxiliary in Stereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Typically, amino alcohols are valuable precursors for well-known chiral auxiliaries, such as Evans oxazolidinones. These auxiliaries are formed by cyclizing the amino alcohol with an agent like phosgene (B1210022) or diethyl carbonate. Once attached to a substrate, the bulky groups on the auxiliary direct the approach of reagents to one face of the molecule, leading to high diastereoselectivity in reactions like alkylations, aldol (B89426) additions, and Michael reactions.

However, there is a lack of specific studies in the available scientific literature that describe the synthesis and application of a chiral auxiliary derived directly from 2-Amino-2-methylpentan-1-ol for stereoselective synthesis. While the general methodology for creating such auxiliaries from other amino alcohols is well-established, the performance and specific applications for a derivative of this compound have not been reported.

Design and Application as Ligands in Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms of amino alcohols can coordinate to metal centers, making them excellent candidates for chiral ligands in transition metal catalysis. By modifying the structure of the amino alcohol, chemists can tune the steric and electronic properties of the resulting metal complex to achieve high enantioselectivity in a variety of reactions.

Building Block for the Construction of Complex Molecules

Chiral amino alcohols are valuable building blocks in the total synthesis of natural products and pharmaceuticals. Their bifunctional nature allows them to be incorporated into larger, more complex molecular architectures. While patents mention 2-Amino-2-methyl-1-propanol (B13486) (a structurally similar compound) as a potential intermediate in pharmaceutical synthesis, there are no specific, published examples of complex molecules, such as drugs or natural products, that utilize this compound as a key starting material or intermediate.

Advanced Structural Elucidation and Conformational Analysis of 2 Amino 2 Methylpentan 1 Ol

Conformational Preferences and Stereochemical Influences

The spatial arrangement of the atoms in 2-Amino-2-methylpentan-1-ol is not static; the molecule can adopt various conformations due to rotation around its single bonds. The energetically preferred conformations are determined by a combination of intramolecular hydrogen bonding, steric hindrance, and electronic effects.

Intramolecular Hydrogen Bonding Networks and Stability

A defining feature of this compound is the presence of both a hydroxyl (-OH) group and an amino (-NH2) group, which can act as hydrogen bond donors and acceptors. This allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen (O-H···N). This interaction creates a stable, pseudo-cyclic arrangement.

Studies on analogous amino alcohols have shown that the strength of such intramolecular hydrogen bonds is a critical factor in determining the most stable conformer. For instance, research on a series of linear amino alcohols indicated that the stability of the O-H···N bond is influenced by the length of the carbon chain separating the functional groups. While specific energetic values for this compound are not extensively documented in publicly available literature, the principles derived from related structures suggest that this intramolecular hydrogen bond plays a significant role in stabilizing a folded conformation over a more extended one. The presence of this bond can also reduce the tendency for intermolecular association, meaning the molecules are less likely to form hydrogen bonds with each other in concentrated solutions. rsc.org

Steric and Electronic Effects on Conformation

Beyond hydrogen bonding, the conformation of this compound is heavily influenced by steric and electronic factors. The central quaternary carbon atom (C2) is bonded to a hydroxylmethyl group (-CH2OH), an amino group (-NH2), a methyl group (-CH3), and a propyl group (-CH2CH2CH3).

Chiroptical Spectroscopy for Configurational and Conformational Assignment

Since the C2 carbon atom in this compound is a chiral center (bonded to four different groups), the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-methylpentan-1-ol and (S)-2-Amino-2-methylpentan-1-ol. Chiroptical techniques are essential for distinguishing between these enantiomers and studying their conformational properties in solution.

Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a closely related technique that measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.orglibretexts.org An ORD curve provides information similar to a CD spectrum. For a molecule like this compound, the ORD curve would show a characteristic pattern, especially at wavelengths near the electronic absorptions of its chromophores. The shape of the curve, including the sign of the Cotton effect, can be used to assign the absolute configuration (R or S) by comparing it to the ORD spectra of structurally related compounds with known configurations. libretexts.org

X-ray Crystallographic Studies of this compound Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly documented, studies on derivatives of similar amino alcohols provide valuable insights.

For example, crystallographic analysis of salts formed between the structurally similar compound 2-amino-2-methyl-1-propanol (B13486) and quinaldinic acid has been reported. nih.gov These studies revealed detailed information on the hydrogen bonding networks and molecular packing in the crystal lattice. In these salt structures, the amino group is protonated (-NH3+) and forms strong hydrogen bonds with the carboxylate anion. nih.gov

It is well-established that amino alcohols like this compound can act as bidentate ligands, coordinating to metal ions through both the nitrogen of the amino group and the oxygen of the hydroxyl group. X-ray crystallographic studies of such metal complexes would be expected to reveal a chelate ring structure, where the amino alcohol wraps around the central metal ion. The precise bond lengths, bond angles, and conformation of the coordinated this compound ligand would be elucidated, providing a definitive picture of its structure when bound in a coordination complex.

Solution-State Conformational Investigations via Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a flexible acyclic molecule like this compound, NMR analysis provides critical insights into the preferred rotational conformations (rotamers) around its single bonds and the nature of intramolecular interactions, such as hydrogen bonding. The conformational landscape of this amino alcohol is primarily defined by the rotation about the C1-C2 and C2-C3 bonds, which dictates the spatial relationship between the key functional groups: the hydroxyl (-OH), the amino (-NH₂), and the alkyl chains.

A comprehensive NMR investigation in an appropriate solvent (e.g., CDCl₃ or DMSO-d₆) would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Standard ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while more advanced techniques reveal through-bond and through-space correlations essential for conformational assignment.

¹H and ¹³C NMR Spectral Assignments

The first step in a detailed conformational analysis is the unambiguous assignment of all proton and carbon signals in the NMR spectra. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the terminal methyl group (C5), the two methylene (B1212753) groups of the propyl chain (C4 and C3), the C1 methylene group adjacent to the hydroxyl, the C2 methyl group, and the exchangeable protons of the amino and hydroxyl groups. Similarly, the ¹³C NMR spectrum would display six unique signals corresponding to each carbon atom.

While specific, experimentally-derived high-resolution data for a dedicated conformational study of this compound is not widely available in peer-reviewed literature, a predicted spectrum can be constructed based on established chemical shift principles and data from structurally analogous compounds. These predicted values serve as a basis for discussing how such data would be interpreted.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ Note: These are estimated values. Actual chemical shifts are dependent on solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

|---|---|---|---|

| H5 (-CH₃) | 0.92 | Triplet (t) | 7.4 |

| H4 (-CH₂-) | 1.35 | Sextet | 7.5 |

| H3 (-CH₂-) | 1.45 | Multiplet (m) | - |

| C2-CH₃ | 1.10 | Singlet (s) | - |

| H1 (-CH₂OH) | 3.35 | Singlet (s) or AB quartet | - |

| -NH₂ | 1.5-2.5 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are estimated values.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C5 (-CH₃) | 14.2 |

| C4 (-CH₂-) | 17.5 |

| C3 (-CH₂-) | 36.0 |

| C2-CH₃ | 24.0 |

| C1 (-CH₂OH) | 70.0 |

Conformational Preferences and Intramolecular Hydrogen Bonding

The key to the conformational analysis of this compound lies in the potential for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group, or conversely, between an amino proton and the hydroxyl oxygen. Such an interaction would significantly stabilize a gauche conformation around the C1-C2 bond, creating a pseudo-five-membered ring structure.

Evidence for this hydrogen bonding can be obtained through several NMR methods:

Solvent Dependence: The chemical shifts of the -OH and -NH₂ protons would show a reduced dependence on solvent polarity and concentration if they are involved in an intramolecular hydrogen bond, as they are shielded from intermolecular interactions.

Temperature Coefficients: A low temperature coefficient (dδ/dT) for the -OH or -NH₂ proton signal (typically < 3 ppb/K) is a strong indicator of its participation in an intramolecular hydrogen bond. uu.nl

Nuclear Overhauser Effect (NOE): A through-space correlation between the -OH and -NH₂ protons, observed in a 2D NOESY or ROESY experiment, would provide direct proof of their spatial proximity, confirming a conformation where these groups are close to each other.

Analysis of Coupling Constants

Scalar (J) couplings, particularly three-bond proton-proton couplings (³JHH), are invaluable for determining dihedral angles via the Karplus relationship. In this compound, the coupling constants between the C1 protons and protons on the adjacent C2-substituents would be particularly informative. However, due to the quaternary nature of C2, direct ³JHH couplings across the C1-C2 bond are absent. Information must instead be gleaned from long-range couplings or by analyzing couplings within the propyl chain to understand its conformational preferences.

Advanced 2D NMR Techniques

To confirm assignments and further probe the molecular structure, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, helping to trace the connectivity of the propyl chain (H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, confirming the C-H assignments proposed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, correlations from the C2-methyl protons to both C1 and C2, and from the H1 protons to C2, would solidify the core structure's assignment. An HMBC experiment could also detect correlations between the exchangeable protons (-OH, -NH₂) and nearby carbons, further supporting the presence of a hydrogen-bonded conformation. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Amino 2 Methylpentan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can determine the distribution of electrons within the molecule, its molecular orbitals, and the energies of different geometric arrangements.

A detailed study in this area for 2-Amino-2-methylpentan-1-ol would involve calculating properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity. The energetic landscape would be explored by calculating the relative energies of different conformers to identify the most stable structures.

Illustrative Data Table: Calculated Electronic Properties

The following table is a representative example of how data from quantum chemical calculations would be presented. The values are hypothetical and for illustrative purposes only, as no specific data for this compound has been published.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

| Ground State Energy | -442.9 Hartree |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in a solvent or at different temperatures.

For this compound, MD simulations would be invaluable for exploring its vast conformational space. This would involve identifying the most populated conformational states, the pathways of transition between them, and the influence of solvent molecules on the conformational preferences. Such simulations can also be used to calculate thermodynamic properties like free energy and entropy. A recent study on the binary mixture of ethanolamine (B43304) and 2-amino-2-methyl-1-propanol (B13486) (a related compound) utilized MD simulations to understand intermolecular interactions, highlighting the potential of this technique. chemspider.com

However, a dedicated molecular dynamics study focusing on the conformational analysis of this compound in its pure form or in solution has not been found in the published literature.

Illustrative Data Table: Conformational Analysis from MD Simulations

This table demonstrates how results from a conformational analysis via MD simulations might be displayed. The data is hypothetical and serves only as an example.

| Conformational Dihedral Angle | Most Populated Range (degrees) | Percentage Occupancy |

| C3-C4-C(CH3)-C(OH) | 60 - 90 | 45% |

| H-O-C-C(NH2) | 150 - 180 | 70% |

| N-C-C(CH3)-CH2 | -60 - -90 | 35% |

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states, intermediates, and the associated energy barriers. These computational studies can provide insights that are often difficult to obtain through experimental methods alone.

In the context of this compound, theoretical modeling could be applied to investigate its reactivity in various chemical processes, such as its role in carbon capture technologies, similar to studies conducted on other amino alcohols like 2-amino-2-methyl-1-propanol. scribd.comgoogle.com Such studies would involve mapping the potential energy surface for a given reaction to determine the most favorable reaction pathway.

Currently, there are no specific theoretical studies in the scientific literature that elucidate the reaction mechanisms involving this compound.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

The following is an example of a data table that could be generated from a theoretical study on a reaction mechanism. The reaction and values are purely illustrative.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Initial Complex Formation | 2.5 | -5.0 |

| Transition State 1 | 15.8 | - |

| Intermediate Formation | 1.2 | -12.3 |

| Transition State 2 | 22.4 | - |

| Product Formation | - | -25.7 |

Prediction of Spectroscopic Parameters and Computational Benchmarking

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, computational methods could predict its 1H and 13C NMR spectra, which would aid in the assignment of experimental peaks. Similarly, the calculation of its IR spectrum would help in identifying the characteristic vibrational modes of its functional groups. Computational benchmarking would involve comparing these predicted spectra with experimental data to validate the accuracy of the computational methods and basis sets used.

As with the other areas of computational study, there is a lack of published research presenting predicted spectroscopic parameters for this compound.

Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts

This table illustrates how computationally predicted NMR data would be compared with experimental values for benchmarking purposes. The data presented is hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (-CH2OH) | 65.2 | 64.8 |

| C2 (-C(NH2)(CH3)-) | 58.9 | 59.5 |

| C3 (-CH2-) | 36.4 | 36.1 |

| C4 (-CH2-) | 17.8 | 17.5 |

| C5 (-CH3) | 14.3 | 14.1 |

| C (on C2, -CH3) | 25.1 | 24.9 |

While computational chemistry offers a powerful suite of tools for investigating the molecular properties of this compound, there is a clear gap in the scientific literature concerning dedicated theoretical studies on this compound. The frameworks and methodologies for such investigations, from quantum chemical calculations of its electronic structure to the elucidation of its reaction mechanisms, are well-established. Future computational research on this compound would be highly beneficial for a deeper understanding of its chemical behavior and for guiding its potential applications.

Analytical Methodologies for Research Oriented Characterization of 2 Amino 2 Methylpentan 1 Ol

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatography is a cornerstone for separating and quantifying the components of a mixture. For a chiral compound like 2-Amino-2-methylpentan-1-ol, chiral chromatography is indispensable for determining its enantiomeric purity, a critical parameter in pharmaceutical and fine chemical research.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings: Direct analysis of underivatized amino alcohols can be performed on macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin as the chiral selector. sigmaaldrich.com These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them suitable for polar molecules like this compound. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the chiral selector.

Alternatively, pre-column derivatization can be employed to enhance separation and detection. researchgate.net The primary amine of this compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reverse-phase column. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or fluorenylmethoxycarbonyl (FMOC) chloride followed by a chiral amine. researchgate.netsci-hub.se

Table 7.1: Representative Chiral HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | Methanol/Water/Formic Acid or Acetonitrile/Water/Trifluoroacetic Acid gradients |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if derivatized), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound requires a chemical modification step known as derivatization. sigmaaldrich.com This process converts the polar amine (-NH₂) and hydroxyl (-OH) groups into less polar, more volatile functional groups, allowing the compound to be analyzed in the gas phase. mdpi.com

Research Findings: The goal of derivatization is to replace the active, polar hydrogens on the amine and hydroxyl groups with nonpolar moieties. sigmaaldrich.com Two common strategies are silylation and acylation.

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the -NH₂ and -OH groups to form stable tert-butyl dimethylsilyl (TBDMS) ethers and amines. These derivatives are significantly more volatile and less prone to degradation from trace moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.commdpi.com

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or ethyl chloroformate (ECF) are used to convert the amino alcohol into its corresponding ester and amide derivatives. mdpi.comdntb.gov.ua These fluorinated derivatives are highly electronegative, which enhances their detection by electron capture detectors (ECD) and provides characteristic fragmentation patterns in mass spectrometry. researchgate.net

Once derivatized, the enantiomers can be separated using a GC equipped with a chiral capillary column, such as those coated with cyclodextrin (B1172386) derivatives or chiral polysiloxanes like Chirasil-Val. researchgate.net

Table 7.2: Common Derivatization Reagents for GC Analysis of Amino Alcohols

| Reagent Class | Example Reagent | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | MTBSTFA | TBDMS ether/amine | High stability, less moisture sensitive |

| Acylation | PFPA | Pentafluoropropionyl ester/amide | Thermally stable, good for ECD/MS detection |

| Chloroformates | ECF | Ethoxycarbonyl ester/carbamate | Rapid reaction at room temperature |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. While standard ¹H and ¹³C NMR are used for routine confirmation, advanced techniques provide deeper insights into connectivity, stereochemistry, and dynamic processes.

Research Findings: For this compound, a ¹H NMR spectrum would show distinct signals for the propyl chain protons, the methyl group protons, and the methylene (B1212753) protons adjacent to the hydroxyl group. The relative integration of these signals would confirm the proton count in each environment. Similarly, the ¹³C NMR spectrum would show six unique carbon signals corresponding to the molecular structure.

For unambiguous assignment and complex structural elucidation, two-dimensional (2D) NMR techniques are essential:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for definitive assignment of which protons are attached to which carbons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and confirming the placement of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information for determining the molecule's preferred conformation and relative stereochemistry.

In mechanistic studies, NMR can be used to track the progress of a reaction by monitoring the disappearance of reactant signals and the appearance of product signals over time. Changes in chemical shifts can also provide evidence for the formation of reaction intermediates or intermolecular complexes. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of an ion, making it a powerful tool for identifying unknown products and transient intermediates in a reaction mixture. nih.gov

Research Findings: The molecular formula of this compound is C₆H₁₅NO. nih.gov HRMS can confirm this by measuring its protonated molecular ion [M+H]⁺ at a theoretical m/z of 118.1226, distinguishing it from other ions of the same nominal mass.

In research settings, HRMS coupled with a chromatographic front-end (LC-HRMS or GC-HRMS) is used to analyze complex mixtures. For example, when studying the synthesis or degradation of this compound, HRMS can identify side-products, impurities, or degradation products by determining their elemental formulas. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural information. Plausible fragmentation pathways for this compound include:

Cleavage alpha to the nitrogen atom.

Cleavage alpha to the oxygen atom.

Loss of small neutral molecules like water (H₂O) or ammonia (B1221849) (NH₃).

Table 7.3: Theoretical Exact Masses of this compound and Key Fragments

| Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₆H₁₆NO]⁺ | 118.1226 |

| [M-H₂O+H]⁺ | [C₆H₁₄N]⁺ | 100.1121 |

| [M-CH₂OH]⁺ | [C₅H₁₂N]⁺ | 86.0964 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be influenced by the molecule's environment, providing insights into structure and intermolecular interactions like hydrogen bonding.

Research Findings: The IR spectrum of this compound is dominated by absorptions from its key functional groups.

O-H and N-H Stretching: A broad band is expected in the 3200-3500 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl (-OH) and amine (-NH₂) groups. The broadness is due to hydrogen bonding. researchgate.net

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.info

N-H Bending: A bending (scissoring) vibration for the primary amine group typically appears in the 1590-1650 cm⁻¹ region.

C-O Stretching: A strong absorption for the C-O stretch of the primary alcohol is expected around 1050 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds, Raman is often better for analyzing symmetric, non-polar bonds. scirp.org For this compound, Raman spectroscopy would be effective at observing the C-C backbone vibrations. By comparing the spectra of the pure compound in different phases (e.g., liquid vs. solution in a non-polar solvent), researchers can study the extent and nature of intermolecular hydrogen bonding through shifts in the O-H and N-H stretching frequencies.

Table 7.4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H / N-H | Stretching | 3200 - 3500 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| N-H | Bending | 1590 - 1650 | Medium |

| C-O | Stretching | 1000 - 1100 | Strong |

| C-N | Stretching | 1020 - 1250 | Medium-Weak |

Environmental Research on the Fate and Degradation of 2 Amino 2 Methylpentan 1 Ol

Atmospheric Degradation Mechanisms

Once released into the atmosphere, alkanolamines like 2-Amino-2-methylpentan-1-ol are subject to chemical transformation processes. A primary pathway for their removal is through reactions with photochemically generated hydroxyl (OH) radicals. nih.gov Due to their high water solubility, they may also be removed from the atmosphere through precipitation. nih.gov

The dominant atmospheric degradation process for AMP is initiated by hydroxyl (OH) radicals. Theoretical and experimental studies have shown that the reaction proceeds via hydrogen abstraction from different positions on the molecule. The primary site of H-abstraction is the -CH2- group, accounting for over 70% of the initial reaction. nih.gov Hydrogen abstraction from the -NH2 group (5-20%) and the -CH3 groups (5-10%) are minor pathways, while abstraction from the -OH group is considered negligible under atmospheric conditions. nih.gov

This initial reaction leads to the formation of several gas-phase products. The major predicted and observed product from the photo-oxidation of AMP is 2-amino-2-methylpropanal. nih.govwhiterose.ac.uk A variety of minor primary products are also formed, as detailed in the table below. nih.govwhiterose.ac.uk

Table 1: Gas-Phase Products from the OH-Initiated Photo-oxidation of 2-Amino-2-methyl-1-propanol (B13486) (AMP)

| Product Name | Chemical Formula | Classification |

|---|---|---|

| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | Major Product |

| Propan-2-imine | (CH₃)₂C=NH | Minor Product |

| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | Minor Product |

| Acetamide | CH₃C(O)NH₂ | Minor Product |

| Formaldehyde | CH₂O | Minor Product |

This data is based on studies of the analogue compound 2-Amino-2-methyl-1-propanol. nih.govwhiterose.ac.uk

The oxidation products of alkanolamines can contribute to the formation of secondary organic aerosol (SOA), which are fine particles formed from the condensation of low-volatility products of gas-phase reactions. bham.ac.uk For primary aliphatic amines, oxidation by the nitrate (NO₃) radical can lead to significant aerosol mass yields. copernicus.org The proposed mechanism involves the formation of carbonyl-containing species and the parent amine, leading to particulate imine products. copernicus.org

Studies on AMP have detected minor amounts of its gas-phase photo-oxidation products, including the nitramine 2-methyl-2-(nitroamino)-1-propanol, within the particle phase. whiterose.ac.uk Furthermore, the evaporation of water from droplets containing aldehydes (which are oxidation products) and amines can trigger reactions that increase residual particle volumes, contributing to SOA formation. nih.gov The clustering of acid and base molecules, such as alkanolamines and atmospheric acids like methanesulfonic acid, is a major mechanism for the nucleation and initial growth of new particles. nsf.gov The presence of a hydroxyl group on the alkanolamine molecule can initiate a hydrogen-bond network that enhances this clustering effect. nsf.gov

Aqueous Phase Degradation Studies and By-product Formation

In aqueous environments, the degradation of alkanolamines is a significant concern, particularly in industrial applications like post-combustion CO₂ capture where these compounds are used in aqueous solutions. usn.no Studies on AMP under these conditions have identified several degradation pathways and products under both thermal and oxidizing stress. usn.noresearchgate.net

The oxidative degradation of AMP is proposed to proceed through a radical-initiated mechanism, starting with a hydrogen abstraction step to produce a peroxyl radical. usn.no This radical can then decompose to form primary products. usn.no The rate of oxidative degradation has been found to increase with CO₂ loading in the solution. usn.no In contrast, without CO₂ loading, AMP is thermally stable up to 140°C. usn.no However, the presence of CO₂ can induce thermal degradation. usn.no

Key degradation products identified in aqueous phase studies of AMP are listed below.

Table 2: Major Degradation Products of 2-Amino-2-methyl-1-propanol (AMP) in Aqueous Solutions

| Product Name | Condition |

|---|---|

| Acetone | Oxidative |

| 2,4-Lutidine | Oxidative |

| 4,4-dimethyl-2-oxazolidinone | Oxidative & Thermal |

This data is based on studies of the analogue compound 2-Amino-2-methyl-1-propanol under conditions relevant to CO₂ capture. usn.noresearchgate.net

Biodegradation Pathways and Environmental Persistence

Alkanolamines are generally considered to be highly susceptible to biodegradation and are not expected to persist in the environment. nih.gov Numerous studies have demonstrated that these compounds undergo rapid biodegradation in soil, surface waters, and wastewater treatment facilities. nih.gov The degradation rates can vary, with half-lives typically ranging from one day to two weeks, depending on environmental factors and the acclimation period of the microbial populations. nih.gov Research has also indicated a correlation between a compound's susceptibility to biodegradation and its oxidative degradation. acs.org

However, under certain conditions, such as in contaminated soil and groundwater, alkanolamines have been observed to persist, with high concentrations detected years after their release. researchgate.net The biodegradation of alkanolamines under either aerobic or anaerobic conditions can produce intermediates such as acetate, ethanol, and ammonium (B1175870). researchgate.net

Future Research Directions and Emerging Applications of 2 Amino 2 Methylpentan 1 Ol

Exploration of Novel Stereoselective Synthesis Pathways

The biological and chemical activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing specific stereoisomers of 2-amino-2-methylpentan-1-ol is a critical area of future research. While classical resolution methods can be employed, emerging research is focused on more elegant and efficient asymmetric syntheses.

Future investigations are likely to concentrate on several key strategies:

Substrate-Controlled Diastereoselective Methods : These approaches rely on the inherent chirality of a starting material to direct the formation of new stereocenters. diva-portal.org A plausible future pathway could involve the use of chiral pool starting materials, such as specific amino acids, which are then elaborated through a series of stereocontrolled reactions to yield the desired enantiomer of this compound. acs.org

Auxiliary-Controlled Synthesis : Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective transformation, after which they are removed. nih.gov Research could explore the use of novel, recyclable chiral auxiliaries to control the stereoselective alkylation or amination of a suitable precursor to this compound. Evans oxazolidinone auxiliaries, for example, have been successfully used for stereoselective alkylation reactions.

Asymmetric Catalysis : This is arguably the most dynamic area of stereoselective synthesis. Future work will likely involve the development of new chiral catalysts—both metal-based and organocatalytic—for the enantioselective synthesis of this amino alcohol. diva-portal.org For instance, asymmetric hydroamination of a suitable allylic alcohol could provide a direct route to the chiral amine center. acs.org Similarly, the development of catalysts for the asymmetric reduction of a corresponding α-amino ketone would be a valuable strategy.

Chemo-enzymatic and Biosynthetic Pathways : The high selectivity of enzymes offers a powerful tool for asymmetric synthesis. Future research could focus on identifying or engineering enzymes, such as transaminases or reductases, that can act on a prochiral precursor to produce enantiomerically pure this compound. nih.gov Enzymatic resolution of the racemic mixture, where an enzyme selectively acylates or hydrolyzes one enantiomer, is another promising avenue. googleapis.com

| Synthesis Strategy | Core Principle | Potential Future Research Focus for this compound |

|---|---|---|

| Substrate-Controlled | Inherent chirality of the starting material directs the reaction. diva-portal.org | Elaboration from non-proteinogenic amino acids with similar carbon skeletons. |

| Auxiliary-Controlled | A removable chiral group guides stereoselective bond formation. nih.gov | Development of a novel pseudoephedrine-based auxiliary approach for diastereoselective alkylation. acs.org |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates the stereocenter. diva-portal.org | Design of a specific copper-catalyzed hydroamination of a corresponding unprotected allylic alcohol. acs.org |

| Chemo-enzymatic | Combining chemical synthesis with highly selective enzymatic reactions. | Screening for lipases for the kinetic resolution of a racemic ester derivative. googleapis.com |

Development of Next-Generation Catalytic Systems

The structural motifs within this compound make it and its derivatives attractive candidates for use as ligands in asymmetric catalysis. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with a variety of metal centers.

Future research in this area is expected to pursue:

Novel Chiral Ligands for Asymmetric Reactions : Derivatives of this compound could be synthesized and screened as ligands for a wide range of metal-catalyzed reactions. These include asymmetric hydrogenation, C-C bond-forming reactions (like the addition of organozinc reagents to aldehydes), and oxidation reactions. mdpi.comrsc.org The steric bulk provided by the methyl and propyl groups at the chiral center could create a unique chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.

Immobilized Catalysts : To improve the sustainability and industrial applicability of catalytic systems, future work could focus on immobilizing these novel chiral ligands onto solid supports. Supports such as nanoparticles, polymers, or silica (B1680970) could allow for easy recovery and reuse of the catalyst system, a key principle of green chemistry. rsc.org

Organocatalysis : The amine functionality in this compound opens the door to its use as a precursor for organocatalysts. For example, it could be incorporated into more complex structures like prolinol derivatives or used in the formation of chiral ionic liquids, which can act as both the solvent and the catalyst in asymmetric transformations.

Investigations in Advanced Materials Science

The bifunctional nature of this compound (containing both an amine and a hydroxyl group) makes it a valuable monomer for the synthesis of novel polymers and advanced materials. masterorganicchemistry.com This is a largely unexplored area for this specific molecule, representing a significant opportunity for future research.

Potential research directions include:

Functional Polymers : this compound could be used as a monomer in step-growth polymerization to create new classes of polyurethanes, polyesters, or polyamides. The pendant alkyl groups and the tertiary amine character could impart unique physical properties, such as hydrophobicity, thermal stability, or pH-responsiveness. For example, its incorporation into poly(β-amino esters) could lead to biodegradable polymers with potential applications in drug delivery. nih.gov

Polymer Architecture : The molecule could be used to create polymers with complex architectures. For instance, it could serve as an initiator for ring-opening polymerization of α-amino acid N-carboxyanhydrides, leading to the formation of polypeptide-based hybrid materials. rsc.org

Surface Modification : The amine and hydroxyl groups can be used to graft the molecule onto the surface of materials like silica, gold nanoparticles, or carbon nanotubes. This surface modification could be used to alter the surface properties (e.g., hydrophilicity) or to provide a chiral surface for enantioselective separations or sensing applications.

Studies on Biochemical Interactions (Excluding Clinical Pharmacology)

Understanding the fundamental interactions of this compound with biological systems at a molecular level, outside the context of clinical pharmacology, is a key area for future basic research. Such studies can provide insights into molecular recognition and enzymatic processes.

Promising avenues for investigation include:

Enzyme Interactions : Studies could explore whether this compound can act as a substrate, inhibitor, or modulator for various classes of enzymes. For example, its structure might allow it to interact with amino acid-metabolizing enzymes or alcohol dehydrogenases. Investigating these interactions could reveal new enzymatic pathways or lead to the development of specific enzyme inhibitors for research purposes.

Building Block for Biochemical Probes : The molecule could be used as a chiral building block in the synthesis of more complex molecules designed to probe biochemical processes. For instance, it could be incorporated into peptide analogues or small molecule libraries to study protein-ligand interactions or to develop probes for bioimaging. csbsju.edu

Membrane Interactions : The amphiphilic nature of this compound, with its hydrocarbon chain and polar headgroup, suggests it may interact with lipid bilayers. Biophysical studies could investigate its effect on membrane fluidity, phase behavior, or its potential to form pores or channels, providing fundamental insights into the behavior of small amphiphiles in biological membranes.

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The structure of this compound makes it an interesting candidate for studies in molecular recognition and self-assembly.

Future research could explore:

Guest Molecule in Host-Guest Systems : The molecule's size, shape, and functional groups make it a suitable "guest" for various "host" molecules. Researchers could investigate its binding affinity and selectivity with hosts like cyclodextrins, calixarenes, or cucurbiturils. rsc.org Such studies would elucidate the role of its specific functional groups in molecular recognition and could lead to applications in separation science or the development of molecular sensors. mdpi.com The chirality of the molecule is particularly interesting, as it could lead to enantioselective recognition by a chiral host.

Self-Assembly : Under certain conditions (e.g., specific pH or solvent), amphiphilic molecules like this compound or its derivatives could self-assemble into ordered nanostructures, such as micelles, vesicles, or fibers. nih.gov The study of this self-assembly behavior could lead to the development of novel biomaterials or drug delivery systems.

Chiral Solvating Agent : Due to its chirality, enantiomerically pure this compound could be investigated as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules.

| Supramolecular Application | Key Interaction Types | Potential Research Question |

|---|---|---|

| Host-Guest Chemistry | Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces wikipedia.org | What is the binding affinity and enantioselectivity of this compound with β-cyclodextrin? rsc.org |

| Self-Assembly | Hydrophobic Interactions, Hydrogen Bonding nih.gov | Can N-acylated derivatives of this compound form stable micelles or vesicles in aqueous solution? |

| Chiral Recognition | Diastereomeric Non-covalent Interactions | Can it be used as a chiral selector in capillary electrophoresis for the separation of racemic pharmaceuticals? |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methylpentan-1-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves amination of 2-methylpentan-1-ol derivatives. Key steps include:

- Hydroxyl Protection : Use protecting groups (e.g., silyl ethers) to prevent unwanted side reactions during amination .

- Amination : Employ reductive amination with sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) for introducing the amino group .

- Deprotection : Acidic or basic hydrolysis (e.g., HCl/MeOH or TBAF) to recover the hydroxyl group .

- Critical Factors : Temperature (25–60°C), solvent polarity (e.g., THF vs. methanol), and stoichiometry of reagents (amine:aldehyde ratio) significantly affect enantiomeric purity and yield .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Analytical Techniques :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal J-values) and NOESY correlations to confirm spatial arrangement .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are obtainable) .

Q. What are the primary applications of this compound in biochemical studies?

- Enzyme Inhibition : Acts as a competitive inhibitor for alcohol dehydrogenases due to structural mimicry of natural substrates.

- Experimental Design : Kinetic assays (e.g., UV-Vis monitoring NAD+ reduction at 340 nm) to determine IC50 values .

- Chiral Auxiliary : Used in asymmetric synthesis of β-amino alcohols for pharmaceutical intermediates .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) affect the biological activity of this compound derivatives?

- Case Study : (S)-enantiomers show 3–5× higher binding affinity to GABA receptors compared to (R)-forms, as demonstrated via radioligand displacement assays .

- Data Contradiction : Some studies report no enantioselectivity in non-polar solvents, suggesting solvent-dependent conformational locking .

- Resolution Strategy : Use molecular dynamics simulations (e.g., AMBER force field) to model solvent-enantiomer interactions .

Q. What experimental approaches resolve contradictions in reported pKa values for this compound?

- Issue : Literature pKa ranges from 9.2–10.1 due to solvent effects and ionic strength variations .

- Methodology :

- Potentiometric Titration : Conduct in 0.15 M KCl to standardize ionic strength .

- Computational Prediction : Use COSMO-RS solvation models to correlate experimental and theoretical pKa .

Q. How can researchers mitigate instability issues (e.g., oxidation) during long-term storage of this compound?

- Stabilization Strategies :

- Inert Atmosphere : Store under argon or nitrogen at –20°C to prevent amine oxidation .

- Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in ethanolic solutions .

Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

- Process Optimization :

- Continuous Flow Reactors : Enhance reaction control and reduce racemization risks compared to batch processes .

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., Ru-BINAP on silica) to improve cost efficiency .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.